molecular formula C18H16ClN3O B11547096 4-{[(4-chlorophenyl)amino]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

4-{[(4-chlorophenyl)amino]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11547096
M. Wt: 325.8 g/mol
InChI Key: SMYXIBFWAQSFLZ-UHFFFAOYSA-N
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Description

4-{[(4-Chlorophenyl)amino]methylidene}-3-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one is a synthetic organic compound with a complex structure. It features a pyrazolone core, which is a five-membered ring containing nitrogen and oxygen atoms. The compound is characterized by the presence of a chlorophenyl group and a methylphenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Chlorophenyl)amino]methylidene}-3-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 4-chlorobenzaldehyde with 3-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as column chromatography or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Chlorophenyl)amino]methylidene}-3-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

4-{[(4-Chlorophenyl)amino]methylidene}-3-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[(4-Chlorophenyl)amino]methylidene}-3-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(4-Methoxyphenyl)amino]methylidene}-3-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one
  • **4-{[(4-Bromophenyl)amino]methylidene}-3-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one
  • **4-{[(4-Fluorophenyl)amino]methylidene}-3-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one

Uniqueness

The uniqueness of 4-{[(4-Chlorophenyl)amino]methylidene}-3-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)iminomethyl]-5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C18H16ClN3O/c1-12-3-9-16(10-4-12)22-18(23)17(13(2)21-22)11-20-15-7-5-14(19)6-8-15/h3-11,21H,1-2H3

InChI Key

SMYXIBFWAQSFLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC=C(C=C3)Cl

Origin of Product

United States

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